molecular formula C9H9FO2S B2871969 [(2-Fluorobenzyl)sulfanyl]acetic acid CAS No. 180044-55-7

[(2-Fluorobenzyl)sulfanyl]acetic acid

Cat. No. B2871969
CAS RN: 180044-55-7
M. Wt: 200.23
InChI Key: WYYYOCFFKHMWML-UHFFFAOYSA-N
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Description

“[(2-Fluorobenzyl)sulfanyl]acetic acid” is an organic compound with the molecular formula C9H9FO2S . It has an average mass of 200.230 Da and a monoisotopic mass of 200.030731 Da .

Scientific Research Applications

Antibacterial Agents

A series of compounds derived from indole-3-acetic acid, which includes [(2-Fluorobenzyl)sulfanyl]acetic acid, were designed, synthesized, and evaluated for their in vitro antibacterial activity against three bacterial strains . Specifically, a compound with [(2-Fluorobenzyl)sulfanyl]acetic acid demonstrated the best inhibition rate against Pseudomonas syringae pv. actinidiae .

Crop Protection

The same compound also showed potential as a crop-protecting agent. Pseudomonas syringae pv. actinidiae (Psa) is a bacterial plant pathogen which can cause canker in kiwifruit. The compound with [(2-Fluorobenzyl)sulfanyl]acetic acid could be a novel synthesis strategy for crop-protecting agents to prevent the emergence of pesticide-resistant Psa strains .

Pharmacological Properties

Indole-3-acetic acid (IAA), a natural plant hormone, plays a crucial role in controlling plant development. Compounds derived from IAA, including [(2-Fluorobenzyl)sulfanyl]acetic acid, possess various useful pharmacological properties. These properties include acetylcholinesterase inhibition, antimicrobial, antifungal, antibacterial, tubulin polymerization inhibition, antiviral, antibacterial, and butyrylcholinesterase inhibition .

Photosensitizer for Photodynamic Therapy

IAA has the potential to act as a photosensitizer for photodynamic therapy of acne vulgaris . As a derivative of IAA, [(2-Fluorobenzyl)sulfanyl]acetic acid might also have this potential.

Antiviral Activity

Indole derivatives possess various biological activities, including antiviral activity . As a derivative of indole, [(2-Fluorobenzyl)sulfanyl]acetic acid might also possess antiviral activity.

Anti-inflammatory Activity

Indole derivatives also possess anti-inflammatory activity . As a derivative of indole, [(2-Fluorobenzyl)sulfanyl]acetic acid might also possess anti-inflammatory activity.

properties

IUPAC Name

2-[(2-fluorophenyl)methylsulfanyl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FO2S/c10-8-4-2-1-3-7(8)5-13-6-9(11)12/h1-4H,5-6H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYYYOCFFKHMWML-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CSCC(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(2-Fluorobenzyl)sulfanyl]acetic acid

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